Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) is a complex organic compound with the molecular formula C20H13NNa2O9S2 and a molecular weight of 521.428 g/mol. This compound is known for its unique structure, which includes an indole core linked to two phenylene groups, each bearing a sulphate group. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) typically involves the reaction of 1,3-dihydro-2-oxo-2H-indole-3,3-diyl with p-phenylene bis(sulphate) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 1,3-dihydro-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate
Eigenschaften
CAS-Nummer |
36175-08-3 |
---|---|
Molekularformel |
C20H13NNa2O9S2 |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
disodium;[4-[2-oxo-3-(4-sulfonatooxyphenyl)-1H-indol-3-yl]phenyl] sulfate |
InChI |
InChI=1S/C20H15NO9S2.2Na/c22-19-20(17-3-1-2-4-18(17)21-19,13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;/h1-12H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
KXJBVZYCRAOOGB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.